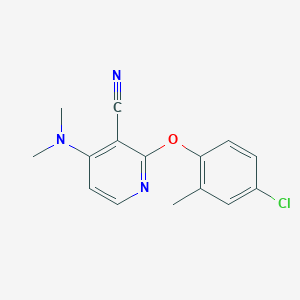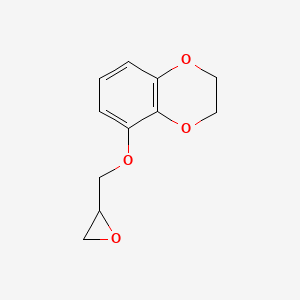
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile (CMPD) is an organic compound belonging to the class of phenoxyalkylnitriles. It is a colorless solid with a molecular weight of 274.77 g/mol and a melting point of 164-166 °C. CMPD has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, this compound has been used as a building block for the synthesis of a variety of organic compounds. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins. In pharmacology, this compound has been used to study the mechanism of action and biochemical and physiological effects of drugs.
作用機序
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not fully understood. However, it is believed to interact with proteins in the body, such as enzymes and receptors, in order to produce its effects. This compound has been found to interact with several enzyme systems, including cytochrome P450, monoamine oxidase, and cyclooxygenase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-allergic, and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound has analgesic, anti-inflammatory, and anti-arrhythmic effects.
実験室実験の利点と制限
The main advantage of using 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. One limitation is that this compound is not very stable and can easily decompose in the presence of light or heat. Another limitation is that this compound is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile. One potential direction is to further study the mechanism of action of this compound and its effects on various enzyme systems. Another potential direction is to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound as a building block for the synthesis of other organic compounds. Finally, research could be conducted to investigate the potential of this compound as a drug delivery vehicle.
合成法
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile can be synthesized by a two-step process involving the reaction of 4-chloro-2-methylphenol with dimethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is then followed by the addition of a nitrile-containing reagent such as acrylonitrile or cyanogen bromide. The product is then purified by recrystallization.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-8-11(16)4-5-14(10)20-15-12(9-17)13(19(2)3)6-7-18-15/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVOVDZHOXUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)


![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

